5-Tamra-DRVYIHP
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Overview
Description
5-Tamra-DRVYIHP is a polypeptide that contains rhodamine derivatives labeled with oligonucleotides . It is a fluorescent dye used in various scientific research applications due to its ability to label and track molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tamra-DRVYIHP involves the conjugation of rhodamine derivatives with oligonucleotides. The process typically includes the following steps:
Activation of Rhodamine Derivatives: Rhodamine derivatives are activated using coupling agents such as N-hydroxysuccinimide (NHS) and carbodiimide.
Conjugation with Oligonucleotides: The activated rhodamine derivatives are then conjugated with oligonucleotides under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Activation: Activation of rhodamine derivatives in large reactors.
Conjugation in Bulk: Conjugation with oligonucleotides in bulk quantities.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Tamra-DRVYIHP undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the fluorescence properties of the compound.
Substitution: Substitution reactions can take place, where functional groups on the rhodamine derivatives are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized rhodamine derivatives, while reduction may result in reduced fluorescence .
Scientific Research Applications
5-Tamra-DRVYIHP has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy to label and track biological molecules such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and in drug delivery systems to track the distribution of therapeutic agents.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of 5-Tamra-DRVYIHP involves its ability to fluoresce upon excitation with light. The rhodamine derivatives absorb light at specific wavelengths and emit fluorescence, allowing for the visualization and tracking of labeled molecules. The molecular targets and pathways involved depend on the specific application, such as binding to nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
5-Carboxytetramethylrhodamine (5-TAMRA): A similar fluorescent dye used for oligonucleotide labeling and automated DNA sequencing.
Tetramethylrhodamine (TMR): Another rhodamine derivative used in bioconjugation and fluorescence microscopy.
Uniqueness
5-Tamra-DRVYIHP is unique due to its specific sequence and labeling with oligonucleotides, which provides enhanced specificity and versatility in various applications. Its ability to conjugate with oligonucleotides makes it particularly useful in molecular biology and diagnostic assays .
Properties
Molecular Formula |
C66H84N14O15 |
---|---|
Molecular Weight |
1313.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C66H84N14O15/c1-9-35(4)56(62(89)75-49(28-38-32-69-33-71-38)63(90)80-25-11-13-50(80)65(93)94)77-60(87)47(26-36-14-19-41(81)20-15-36)74-61(88)55(34(2)3)76-58(85)46(12-10-24-70-66(67)68)72-59(86)48(31-53(82)83)73-57(84)37-16-21-42(45(27-37)64(91)92)54-43-22-17-39(78(5)6)29-51(43)95-52-30-40(79(7)8)18-23-44(52)54/h14-23,27,29-30,32-35,39,46-50,55-56,81H,9-13,24-26,28,31H2,1-8H3,(H,69,71)(H,72,86)(H,73,84)(H,74,88)(H,75,89)(H,76,85)(H,77,87)(H,82,83)(H,91,92)(H,93,94)(H4,67,68,70)/t35-,39?,46-,47-,48-,49-,50-,55-,56-/m0/s1 |
InChI Key |
ZLWOWXNECYSWIT-JXJLBLCJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |
Origin of Product |
United States |
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